Cycloocta-1,3-diene
CAS No.:
Cat. No.: VC13491414
Molecular Formula: C8H12
Molecular Weight: 108.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12 |
|---|---|
| Molecular Weight | 108.18 g/mol |
| IUPAC Name | cycloocta-1,3-diene |
| Standard InChI | InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-4H,5-8H2 |
| Standard InChI Key | RRKODOZNUZCUBN-UHFFFAOYSA-N |
| SMILES | C1CCC=CC=CC1 |
| Canonical SMILES | C1CCC=CC=CC1 |
Introduction
Structural and Physicochemical Properties
Cycloocta-1,3-diene is a colorless to light yellow liquid with a molecular weight of 108.18 g/mol and a density of 0.873 g/mL at 20°C . Its eight-membered ring adopts a non-planar conformation, minimizing angle strain while retaining moderate torsional strain due to the conjugated diene system. Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Boiling Point | 55°C at 34 mm Hg |
| Melting Point | −53 to −51°C |
| Refractive Index () | 1.494 |
| Flash Point | 76°F (24°C) |
| Solubility | Insoluble in water |
The compound’s -hybridized carbons at the 1,3-positions create a diene system amenable to electrophilic addition and cycloaddition reactions. Nuclear magnetic resonance (NMR) studies confirm the presence of two distinct olefinic proton environments, with NMR signals at δ 5.2–5.6 ppm corresponding to the conjugated double bonds .
Synthesis and Production Methods
Isomerization of Cyclooctyne
A notable route to 1,3-COD involves the platinum-mediated isomerization of cyclooctyne. Treatment of cyclooctyne with (Zeise’s salt analog) yields the dinuclear platinum complex , which liberates 1,3-COD upon workup . Density functional theory (DFT) calculations attribute this transformation to strain relief, as the cyclooctyne’s ring strain (≈30 kcal/mol) is reduced by ≈15 kcal/mol upon isomerization .
Catalytic Cyclization
The Friedel-Crafts alkylation of phenylacetaldehyde derivatives offers a direct pathway to benzannulated 1,3-COD analogs. For example, treatment of α-iodobenzyl trimethylsilyl ether with trimethylsilyl iodide generates a bis-electrophilic intermediate, which undergoes double alkylation to form dibenzo[a,e]cycloocta-1,5-diene . This method achieves yields exceeding 80% under optimized conditions .
Industrial Production
Industrial synthesis involves nickel-catalyzed cyclooligomerization of 1,3-butadiene. Key steps include :
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Catalyst Preparation: A toluene solution of nickel acetylacetonate and triethylaluminum is activated under inert atmosphere.
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Cyclooligomerization: 1,3-Butadiene is introduced at 50–80°C, yielding 1,3-COD with selectivity >90%.
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Purification: Distillation under reduced pressure (34 mm Hg) isolates the product at 55°C .
Reactivity and Chemical Transformations
Diels-Alder Reactions
1,3-COD serves as a diene in [4+2] cycloadditions with electron-deficient dienophiles. For instance, reaction with maleic anhydride produces a bicyclic adduct, which is hydrolyzed to a dicarboxylic acid derivative. This reactivity underpins its utility in synthesizing complex polycyclic frameworks.
Hydrogenation and Ring-Opening
Selective hydrogenation of 1,3-COD over palladium catalysts yields cyclooctane, a solvent and plasticizer precursor. Partial hydrogenation generates cyclooctene, a monomer for polyoctenamers . Ring-opening metathesis polymerization (ROMP) with Grubbs catalysts produces polycyclooctenamers, materials with shape-memory properties.
Photolytic Decomposition
Industrial and Research Applications
Polymer Industry
1,3-COD is a key monomer for:
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Nylon 8: Produced via oxidative cleavage to octanedioic acid, followed by polycondensation with hexamethylenediamine .
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Ethylene-Propylene-Diene Terpolymer (EPDM): Acts as the third monomer (diene) to introduce crosslinking sites .
Catalysis
Dinuclear platinum complexes of 1,3-COD, such as , exhibit enhanced catalytic activity in alkene hydrogenation compared to mononuclear analogs . The bridging diene ligand facilitates electron transfer between metal centers, lowering activation barriers .
Pharmaceutical Intermediates
1,3-COD derivatives are precursors to prostaglandins and steroid analogs. For example, epoxidation followed by ring-opening yields vicinal diols used in antitumor agents.
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